molecular formula C13H20N2O B1336373 2-(2-Piperidin-1-yl-ethoxy)-phenylamine CAS No. 857373-29-6

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Cat. No.: B1336373
CAS No.: 857373-29-6
M. Wt: 220.31 g/mol
InChI Key: PNXZSYLVSCQFGB-UHFFFAOYSA-N
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Description

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is an organic compound that features a piperidine ring attached to an ethoxy group, which is further connected to a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine typically involves the following steps:

    Formation of the Ethoxy Intermediate: The initial step involves the reaction of 2-bromoethanol with piperidine to form 2-(piperidin-1-yl)ethanol.

    Etherification: The intermediate is then subjected to etherification with 2-bromoaniline to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like potassium carbonate to enhance the reaction rate.

    Solvents: Employment of solvents like dimethylformamide (DMF) to facilitate the reaction.

    Temperature Control: Maintaining reaction temperatures around 80-100°C to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products:

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Piperidin-1-yl-ethoxy)-phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2-Phenyl-1-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinolin-6-ol
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness:

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXZSYLVSCQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424633
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857373-29-6
Record name 2-(2-Piperidin-1-yl-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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